2-Amino-2',4'-dichloroacetophenone

説明

BenchChem offers high-quality 2-Amino-2',4'-dichloroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2',4'-dichloroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

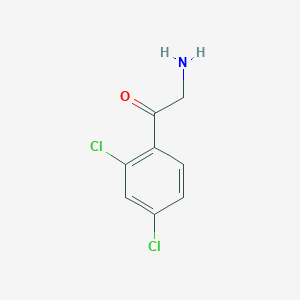

Structure

3D Structure

特性

IUPAC Name |

2-amino-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSJEQBJVHARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971509 | |

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-33-5 | |

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 2-Amino-2',4'-dichloroacetophenone Hydrochloride: A Critical Process Guide

Executive Summary

2-Amino-2',4'-dichloroacetophenone (specifically its stable hydrochloride salt) is a high-value pharmacophore used primarily as a key intermediate in the synthesis of imidazole and triazole antifungal agents (e.g., analogs of miconazole and ketoconazole).[1]

This technical guide deviates from standard textbook preparations by focusing on process intensification . While academic literature often suggests a three-step route (Friedel-Crafts acetylation

Critical Technical Constraint: The free base of 2-amino-2',4'-dichloroacetophenone is thermodynamically unstable, prone to rapid self-condensation into 2,5-bis(2,4-dichlorophenyl)pyrazine.[1] Therefore, this protocol targets the isolation of the hydrochloride salt , which is stable and suitable for downstream GMP applications.

Retrosynthetic Analysis & Pathway Design[1]

The strategic disconnection relies on the high regioselectivity of the Friedel-Crafts acylation on m-dichlorobenzene.[1] The directing effects of the two chlorine atoms at the 1,3-positions strongly favor substitution at the 4-position (ortho to one Cl, para to the other), avoiding the sterically crowded 2-position.

Visualization: Synthetic Pathway

Caption: Streamlined 2-step synthesis minimizing halogen handling steps.

Step 1: The Backbone Construction (Direct -Haloacylation)[1]

Instead of acetylating and then brominating (which requires handling elemental bromine and generates HBr waste), we employ chloroacetyl chloride . This installs the leaving group required for the subsequent amination in a single step.

Reaction Scheme

[1]Experimental Protocol

| Parameter | Specification | Rationale |

| Substrate | m-Dichlorobenzene (1.0 equiv) | Commodity chemical; solvent & reactant.[1] |

| Reagent | Chloroacetyl chloride (1.1 equiv) | Slight excess ensures complete conversion.[1] |

| Catalyst | Anhydrous | Strong Lewis acid required for acylium ion generation. |

| Temperature | 50–55 °C | Balance between rate and regioselectivity.[1] |

| Quench | Ice/HCl (conc.)[1][2] | Prevents aluminum salt precipitation/emulsions.[1] |

Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel. Connect the outlet to a caustic scrubber (NaOH) to trap HCl gas.

-

Charging: Charge m-dichlorobenzene (solvent/reactant) and anhydrous

. Cool to 0–5 °C.[1][3] -

Addition: Add chloroacetyl chloride dropwise over 45 minutes. Note: The reaction is exothermic; maintain internal temp <10 °C during addition.

-

Reaction: Slowly warm to 55 °C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

-

Workup: Pour the reaction mixture slowly onto crushed ice/HCl. Extract with dichloromethane (DCM).[1] Wash the organic layer with water, saturated

, and brine. -

Isolation: Dry over

and concentrate. Recrystallize from ethanol to yield 2-chloro-2',4'-dichloroacetophenone as off-white needles.[1]

Scientific Insight: The use of m-dichlorobenzene in excess (or as the solvent) suppresses poly-acylation.[1] The product, an

Step 2: The Amination Strategy (Delépine Reaction)[4]

Direct treatment of

Mechanism & Logic

This method uses hexamethylenetetramine (HMTA) to displace the halide. The bulky HMTA cage prevents over-alkylation (a common failure mode in Gabriel synthesis or direct amination).

Visualization: Reaction Mechanism

Caption: The Delépine mechanism ensures mono-amination via steric protection.[1]

Experimental Protocol

| Parameter | Specification | Rationale |

| Substrate | 2-Chloro-2',4'-dichloroacetophenone | From Step 1.[1][4] |

| Reagent | Hexamethylenetetramine (1.05 equiv) | Urotropine; forms the salt. |

| Catalyst | Sodium Iodide (0.1 equiv) | Finkelstein condition : Converts -Cl to reactive -I in situ.[1] |

| Solvent A | Chloroform ( | Dissolves reactants; precipitates the intermediate salt.[5] |

| Solvent B | Ethanol / Conc.[1][3] HCl | Hydrolysis medium.[1][6] |

Methodology:

-

Salt Formation: Dissolve the

-chloro ketone in chloroform.[1] Add HMTA and catalytic NaI.[1] Stir at room temperature for 12–18 hours. The quaternary hexaminium salt will precipitate as a thick white solid. -

Filtration: Filter the solid and wash with cold chloroform to remove unreacted ketone.[1] Crucial: Do not dry excessively; proceed directly to hydrolysis.[1]

-

Hydrolysis: Suspend the salt in Ethanol (5 volumes) and add concentrated HCl (2.5 equiv).

-

Reflux: Heat to reflux for 2–3 hours. The solid will dissolve, and the HMTA cage will decompose into formaldehyde (trapped as diethyl acetal) and ammonium chloride.

-

Crystallization: Cool the mixture to 0 °C. The target 2-amino-2',4'-dichloroacetophenone hydrochloride will crystallize.

-

Purification: Filter and recrystallize from Ethanol/Ether to obtain pure white crystals.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following specifications must be met.

| Test | Expected Result | Interpretation |

| Appearance | White to off-white crystalline solid | Color indicates purity (yellowing suggests free base degradation).[1] |

| Melting Point | >200 °C (decomp) | Sharp melting point characterizes the HCl salt. |

| IR Spectroscopy | Confirms ketone integrity and ammonium salt formation.[1] | |

| H-NMR (DMSO-d6) | Verify loss of HMTA signals and correct integration of methylene protons. |

Troubleshooting & Safety (E-E-A-T)

Common Failure Modes

-

Low Yield in Step 2: Often caused by the low reactivity of the chloro-derivative compared to the bromo-derivative.[1]

-

Solution: The addition of NaI (Sodium Iodide) is non-negotiable for the chloro-substrate. It facilitates an in situ Finkelstein reaction, transiently forming the more reactive iodo-ketone.[1]

-

-

Pyrazine Formation: If the hydrolysis solution is not acidic enough, the free amine will form and dimerize.

-

Solution: Ensure pH < 2 throughout the hydrolysis step. Never neutralize the solution before isolation.

-

Safety Hazards[1][7][8]

- -Haloketones: Potent lachrymators and skin irritants.[1] Double-gloving and full-face respirators or efficient fume hoods are mandatory.[1]

-

Chloroacetyl Chloride: Corrosive and toxic.[1] Reacts violently with water.[1]

References

-

BenchChem. (2025).[1][2] Synthesis of 2,2',4'-Trichloroacetophenone from m-Dichlorobenzene. Retrieved from

-

Organic Chemistry Portal. (n.d.).[1] Delépine Reaction: Mechanism and Applications. Retrieved from

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 313553-17-2, 2-Amino-2',4'-dichloroacetophenone. Retrieved from

-

Google Patents. (2018).[1] CN107739373B - Preparation method of ketoconazole.[1][7] Retrieved from

-

Blazevic, N., et al. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1979(3), 161-176.[1] (Foundational text for Delépine utility).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Method for synthesizing ketoconazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]

- 5. Delepine reaction [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. CN107739373A - A kind of preparation method of ketoconazole - Google Patents [patents.google.com]

Technical Monograph: 2-Amino-2',4'-Dichloroacetophenone Hydrochloride

Content Type: Technical Reference & Synthesis Guide

Subject: Chemical Properties, Synthesis, and Stability of

Executive Summary

2-Amino-2',4'-dichloroacetophenone (specifically its hydrochloride salt, CAS 65146-54-5 or 313553-17-2) is a critical "privileged scaffold" in medicinal chemistry. It serves as the primary amine precursor to the phenylethanolamine class of adrenergic agents and is a structural pivot point in the synthesis of azole antifungals (e.g., miconazole, ketoconazole analogs).

This guide addresses the molecule's most significant technical challenge: stability . The free base

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

The distinction between the starting material (2,4-dichloroacetophenone) and the target amine salt is critical, as commercial databases often conflate their melting points.

Table 1: Comparative Physicochemical Data

| Property | Target: 2-Amino-2',4'-dichloroacetophenone HCl | Precursor: 2,4-Dichloroacetophenone | Intermediate: 2-Bromo-2',4'-dichloroacetophenone |

| CAS Number | 65146-54-5 (HCl salt) | 2234-16-4 | 2631-72-3 |

| Molecular Formula | |||

| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 240.51 g/mol | 189.04 g/mol | 267.93 g/mol |

| Appearance | White to off-white crystalline solid | Low-melting solid / oil | Crystalline solid |

| Melting Point | >200°C (Decomposes) | 33–34°C | 25–30°C |

| Solubility | Water, Ethanol, Methanol | Toluene, DCM, Ethyl Acetate | DCM, Toluene |

| Stability | Stable as dry salt | Stable | Lachrymator; Light sensitive |

Critical Note: Do not confuse the target amine's melting point with the precursor's (33°C). The amine salt is a high-melting ionic solid.

Synthetic Pathways & Mechanistic Insight[6][13]

Direct amination of

The Delépine Strategy

-

Bromination: 2,4-Dichloroacetophenone is brominated to form the

-bromo intermediate. -

Quaternization: The bromo-ketone reacts with Hexamethylenetetramine (Hexamine) to form a quaternary ammonium salt.

-

Hydrolysis: Acidic hydrolysis releases the primary amine as the hydrochloride salt.

Pathway Visualization (DOT)

Figure 1: The Delépine synthesis pathway ensures exclusive formation of the primary amine by sequestering the nitrogen in a hexaminium complex.

Experimental Protocol: Synthesis of the Hydrochloride Salt

Safety Warning:

Step 1: Bromination[11]

-

Reagents: 2,4-Dichloroacetophenone (1.0 eq), Bromine (1.0 eq), Methanol (Solvent).[9]

-

Procedure: Dissolve the acetophenone in methanol. Add bromine dropwise at <20°C to prevent poly-bromination. Stir until the red bromine color dissipates. Evaporate solvent to yield the crude

-bromo oil.

Step 2: Formation of Hexaminium Salt

-

Reagents: Crude

-bromo intermediate, Hexamethylenetetramine (1.05 eq), Chloroform or Chlorobenzene. -

Procedure: Dissolve the bromo-ketone in chloroform. Add hexamine. A thick white precipitate (the quaternary salt) will form rapidly.

-

Validation: This precipitation is the purification step. Impurities remain in the organic phase. Filter the solid and wash with cold chloroform.

Step 3: Hydrolysis to Product

-

Reagents: Hexaminium salt, Ethanol, Conc. HCl (37%).

-

Procedure: Suspend the solid in ethanol. Add excess conc. HCl (approx 3-4 eq). Heat to reflux for 2–4 hours. The hexamine framework disintegrates into formaldehyde (volatile) and ammonium chloride.[11]

-

Workup: Cool the mixture. Ammonium chloride may precipitate first; filter it off if necessary. Concentrate the filtrate to induce crystallization of the 2-Amino-2',4'-dichloroacetophenone hydrochloride . Recrystallize from Ethanol/Ether.

Stability & Reactivity: The Dimerization Risk

Researchers must understand that the free base of this molecule is transient. If neutralized in water without immediate reaction, it undergoes self-condensation to form a dihydropyrazine, which oxidizes to a pyrazine.

Dimerization Mechanism

Figure 2: The degradation pathway of the free base. To prevent this, always maintain the compound in acidic media (pH < 3).

Applications in Drug Development[3][4][6][15]

Azole Antifungals

While modern syntheses of Ketoconazole often employ the bromo intermediate directly reacting with imidazole, the amino derivative allows for the synthesis of chiral amino-alcohol derivatives.

-

Mechanism: Reduction of the ketone (using

or chiral catalysts) yields 2-amino-1-(2,4-dichlorophenyl)ethanol. This scaffold mimics the adrenergic pharmacophore.

Heterocycle Formation

The aminoketone is a versatile "1,2-binucleophile" equivalent.

-

Reaction with Isothiocyanates: Yields 2-amino-thiazoles.

-

Reaction with Cyanates: Yields imidazolones.

References

-

Delépine Reaction Mechanism & Utility

-

Synthesis of Phenacylamines via Hexamine

-

Stability of Aminoketones (Dimerization)

- Journal of the Chemical Society.

-

[Link]

-

Precursor Properties (2,4-Dichloroacetophenone)

-

Commercial Salt Availability & CAS Verification

Sources

- 1. 2′,4′-二氯苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Ring-cyclized products from the Delepine reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 2-Amino-2',4'-dichloroacetophenone CAS#: 313553-17-2 [amp.chemicalbook.com]

- 7. 2-Amino-2',4'-dichloroacetophenone CAS 313553-17-2 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]

- 10. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 11. Delepine reaction [organic-chemistry.org]

- 12. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

2-Amino-2',4'-dichloroacetophenone CAS number 313553-17-2

An In-Depth Technical Guide to 2-Amino-2',4'-dichloroacetophenone (CAS 313553-17-2): A Core Synthetic Intermediate

This document provides a comprehensive technical overview of 2-Amino-2',4'-dichloroacetophenone, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Eschewing a rigid template, this guide is structured to deliver a narrative that flows from fundamental properties and synthesis to practical applications and safety, thereby offering field-proven insights grounded in authoritative data.

Core Identification and Physicochemical Profile

2-Amino-2',4'-dichloroacetophenone, registered under CAS number 313553-17-2, is a substituted acetophenone derivative.[1][2] Its primary value lies not as a final product but as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical landscape.[2][3] It is often handled and supplied as its hydrochloride salt, 2,4-Dichlorophenacylamine hydrochloride, which enhances stability.[3]

The molecule's structure, featuring a dichlorinated phenyl ring, a ketone, and a primary amine on the alpha-carbon, provides multiple reactive sites for synthetic transformations.

Caption: Chemical Structure of 2-Amino-2',4'-dichloroacetophenone.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 313553-17-2 | [1][2][3] |

| Molecular Formula | C₈H₇Cl₂NO | [1][2][3] |

| Molecular Weight | 204.05 g/mol | [1][3] |

| Appearance | White crystalline solid | [2] |

| Boiling Point (Predicted) | 306.4 ± 32.0 °C | [3] |

| Density (Predicted) | 1.373 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 6.53 ± 0.29 | [3] |

| Common Synonyms | 2,4-Dichlorophenacylamine hydrochloride; α-Amino-2',4'-dichloroacetophenone |[3] |

Synthesis Pathway and Experimental Rationale

The synthesis of 2-Amino-2',4'-dichloroacetophenone is a multi-step process that critically begins with the formation of its precursor, 2',4'-dichloroacetophenone. Understanding the synthesis of this precursor is essential to appreciating the overall manufacturing logic.

Precursor Synthesis: 2',4'-Dichloroacetophenone (CAS 2234-16-4)

The most industrially viable and common method for synthesizing the precursor is the Friedel-Crafts acylation .[4]

-

Causality of Reagent Selection :

-

Starting Material : The synthesis begins with m-dichlorobenzene (1,3-dichlorobenzene).[4][5] The choice of this isomer is dictated by the desired substitution pattern on the final product. The directing effects of the two chlorine atoms guide the incoming acyl group to the 4-position, yielding the 2,4-dichloro substitution pattern.

-

Acylating Agent : Acetic anhydride or acetyl chloride can be used.[6] While acetyl chloride is highly reactive, acetic anhydride is often preferred in industrial settings due to its higher boiling point, lower volatility, and reduced risk of violent reactions with water, enhancing operational safety.[5]

-

Catalyst : A strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃), is required to polarize the acylating agent, generating a highly electrophilic acylium ion which then attacks the aromatic ring.[4][6]

-

Caption: Overall synthetic workflow from starting material to the final product.

From Precursor to Product: A Proposed Protocol

Transitioning from 2',4'-dichloroacetophenone to the target amino compound involves activating the α-carbon and subsequent nucleophilic substitution.

Step A: α-Halogenation The ketone's α-carbon (the carbon adjacent to the carbonyl group) is not sufficiently electrophilic for direct amination. Therefore, it must first be halogenated, typically via bromination, to create a good leaving group. This reaction proceeds via an enol or enolate intermediate under acidic or basic conditions. The product of this step is 2-bromo-2',4'-dichloroacetophenone.

Step B: Nucleophilic Substitution (Amination) With the bromine atom in place, the α-carbon becomes highly susceptible to nucleophilic attack. Introducing ammonia (or a protected equivalent like in the Gabriel synthesis) displaces the bromide ion, forming the desired primary amine. The choice of aminating agent and conditions is critical to prevent over-alkylation and side reactions.

Self-Validating Experimental Protocol (Illustrative)

This protocol is designed with internal checks and purification steps to ensure the integrity of the final product.

-

Reaction Setup : To a solution of 2',4'-dichloroacetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether or acetic acid) in a three-neck flask equipped with a dropping funnel and condenser, add a catalytic amount of HBr.

-

Rationale: The acid catalyst promotes the formation of the enol tautomer, which is the reactive species for halogenation.

-

-

α-Bromination : Slowly add bromine (1.0 eq) dissolved in the same solvent from the dropping funnel. Maintain the temperature below 30°C. The disappearance of the bromine's red-brown color indicates its consumption.

-

Rationale: Slow addition and temperature control prevent side reactions, such as aromatic bromination.

-

-

Work-up and Isolation : After the reaction is complete (monitored by TLC or GC), quench with a solution of sodium bisulfite to destroy excess bromine. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Rationale: This standard work-up removes impurities and isolates the crude 2-bromo-2',4'-dichloroacetophenone intermediate.

-

-

Amination : Dissolve the crude bromo-intermediate in a polar aprotic solvent like THF. Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a solution of ammonia in methanol.

-

Rationale: Using excess ammonia minimizes the formation of secondary and tertiary amine byproducts.

-

-

Final Work-up and Purification : Once the reaction is complete, remove the solvent. The crude product will likely be the hydrochloride salt if an excess of acid is carried over or formed. Purify the product by recrystallization or column chromatography.

-

Rationale: Purification is essential to achieve the high purity (e.g., >99% by HPLC) required for subsequent research applications.[7]

-

Applications in Synthetic Chemistry and Drug Discovery

The primary application of 2-Amino-2',4'-dichloroacetophenone is as a synthesis intermediate for research chemicals.[3] Its bifunctional nature (amine and ketone) allows it to serve as a scaffold for building a diverse range of heterocyclic compounds and other complex molecules.

While direct applications are in research, its structural motif is highly relevant. The precursor, 2',4'-dichloroacetophenone, is a key intermediate in the synthesis of major agrochemical fungicides (like propiconazole) and broad-spectrum antifungal pharmaceuticals, including Fluconazole and Ketoconazole.[5][8] This establishes the 2,4-dichlorophenyl ketone moiety as a validated and important pharmacophore. Researchers can, therefore, use the amino derivative to synthesize novel analogs of these proven drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Caption: Logical flow from precursor to research applications.

Analytical Characterization

Confirming the identity and purity of 2-Amino-2',4'-dichloroacetophenone is paramount. A combination of spectroscopic and chromatographic methods is employed.

Table 2: Standard Analytical Techniques

| Technique | Purpose & Expected Results |

|---|---|

| ¹H and ¹³C NMR | Structure Elucidation : Confirms the number and connectivity of protons and carbons. Expect characteristic signals for the aromatic protons, the α-carbon proton, and the amine protons. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation : The mass spectrum should show a molecular ion peak corresponding to the molecular weight (204.05 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms. |

| Infrared (IR) Spectroscopy | Functional Group Identification : Expect characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment : The primary method for quantifying purity. A high-purity sample (>99%) will show a single major peak.[7] |

Safety, Handling, and Storage

While specific GHS hazard data for 2-Amino-2',4'-dichloroacetophenone is limited, its classification as an irritant and the data from its precursor and related compounds necessitate cautious handling.[3]

-

Known Hazards : Classified as an irritant (Xi).[3]

-

Inferred Hazards :

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles and/or face shield. | To prevent eye contact, which may cause serious damage.[9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin irritation and absorption. |

| Skin/Body Protection | Lab coat; complete suit for larger quantities. | To protect against skin contact and burns.[9] |

| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | To avoid inhalation of the powder, which may be toxic and cause respiratory irritation.[11] |

Handling and Storage:

-

Wash hands and any exposed skin thoroughly after handling.[13]

-

Avoid generating dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

-

Heben Pesticide. 2,4-Dichloroacetophenone. [Link]

-

PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

-

Amerigo Scientific. 2-Amino-2,4-dichloroacetophenone. [Link]

-

IndiaMART. 2 AMINO ACETOPHENONE Manufacturer,Exporter,Supplier,in Ankleshwar,Gujarat. [Link]

-

HONGJIN CHEM. 2-Amino-2',4'-dichloroacetophenone CAS 313553-17-2 99% Factory. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Chemical Properties of 2,4-Dichloroacetophenone. [Link]

-

Patsnap. Method for preparing 2, 4-dichloroacetophenone - Eureka. [Link]

-

PubChem. 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298. [Link]

-

PubChem. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693. [Link]

- Google Patents. CN102675073A - Method for preparing 2, 4-dichloroacetophenone.

-

Future Medicinal Chemistry. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

-

Encyclopedia.pub. Amino Acetophenones for Natural Product Analogs. [Link]

-

Sdfine. 2',4'-DICHLOROACETOPHENONE. [Link]

-

Chemsrc. 2',4'-Dichloroacetophenone | CAS#:2476-37-1. [Link]

Sources

- 1. 2-Amino-2,4-dichloroacetophenone - Amerigo Scientific [amerigoscientific.com]

- 2. 2-Amino-2',4'-dichloroacetophenone CAS 313553-17-2 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 3. 2-Amino-2',4'-dichloroacetophenone CAS#: 313553-17-2 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-Amino-2',4'-dichloroacetophenone

Abstract

This technical guide provides a comprehensive examination of 2-Amino-2',4'-dichloroacetophenone (CAS No: 313553-17-2), a critical chemical intermediate in pharmaceutical development and complex organic synthesis. We will dissect its molecular architecture, explore robust synthetic pathways, and detail the analytical methodologies required for its unambiguous characterization. By elucidating the relationship between its structure and reactivity, this document serves as a vital resource for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel, high-value molecules. The guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Acetophenone Scaffold in Modern Synthesis

The acetophenone framework, characterized by a ketone group attached to a phenyl ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives serve as foundational building blocks for a vast array of more complex structures. The reactivity of the carbonyl group and the potential for functionalization on both the aromatic ring and the alpha-carbon make acetophenones exceptionally versatile.

2-Amino-2',4'-dichloroacetophenone represents a highly functionalized variant of this core structure. The introduction of two chlorine atoms on the phenyl ring and an amino group at the alpha-position creates a molecule with distinct electronic properties and multiple reactive sites. These features make it an invaluable precursor for synthesizing a range of heterocyclic compounds and analogues of pharmacologically active natural products, including those with potential anticancer properties.[1] This guide will provide the in-depth knowledge required to fully exploit its synthetic potential.

Molecular Structure and Physicochemical Properties

Core Structure Elucidation

The molecular structure of 2-Amino-2',4'-dichloroacetophenone, with the formula C8H7Cl2NO, is defined by several key features:

-

A Phenyl Ring: Substituted with two chlorine atoms at the 2' and 4' positions. These electron-withdrawing groups significantly influence the reactivity of the aromatic ring and the adjacent carbonyl group.

-

A Ketone Group: The carbonyl (C=O) group serves as a primary site for nucleophilic attack and a handle for numerous chemical transformations.

-

An Alpha-Amino Group: The primary amine (-NH2) at the carbon adjacent to the carbonyl (the α-carbon) introduces a basic center and a potent nucleophile, enabling cyclization reactions and further derivatization.

The systematic IUPAC name for its common hydrochloride salt form is 2-amino-1-(2,4-dichlorophenyl)ethan-1-one hydrochloride.

Physicochemical Data

The fundamental properties of 2-Amino-2',4'-dichloroacetophenone and its key precursor are summarized below for reference.

| Property | Value (2-Amino-2',4'-dichloroacetophenone) | Value (Precursor: 2',4'-Dichloroacetophenone) | Reference(s) |

| CAS Number | 313553-17-2 | 2234-16-4 | [2][3],[4][5] |

| Molecular Formula | C8H7Cl2NO | C8H6Cl2O | [2][3],[4][5] |

| Molecular Weight | 204.05 g/mol | 189.04 g/mol | [3],[5] |

| Appearance | White crystalline solid | Off-white solid or crystalline powder | [2],[4][6] |

| Melting Point | Not specified | 32-34 °C | [5][6] |

| Boiling Point | 306.4±32.0 °C (Predicted) | 140-150 °C @ 15-20 mmHg | [3],[7] |

| Solubility | Sparingly soluble in water | Sparingly soluble in water, soluble in organic solvents | [4] |

| Primary Application | Pharmaceutical Intermediate | Intermediate for pharmaceuticals, agrochemicals, dyes | [2][3],[4][5][8] |

Molecular Visualization

The 2D chemical structure provides a clear representation of atomic connectivity.

Caption: 2D structure of 2-Amino-2',4'-dichloroacetophenone.

Synthesis and Mechanistic Insights

A robust synthesis of 2-Amino-2',4'-dichloroacetophenone is predicated on the efficient preparation of its precursor, 2',4'-dichloroacetophenone. The overall strategy involves an electrophilic aromatic substitution followed by functionalization of the α-carbon.

Synthesis Pathway: From Dichlorobenzene to Final Product

The most common and industrially scalable synthesis follows a two-stage process.

Stage 1: Friedel-Crafts Acylation to form 2',4'-Dichloroacetophenone

This classic reaction involves the acylation of 1,3-dichlorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6]

-

Causality of Experimental Choice: The Lewis acid is essential. It coordinates with the acetylating agent, forming a highly electrophilic acylium ion (CH₃CO⁺) or a polarized complex. This powerful electrophile is necessary to overcome the deactivating effect of the two chlorine atoms on the aromatic ring and drive the electrophilic substitution. The reaction is directed primarily by the chlorine at position 1 to the ortho and para positions, with steric hindrance favoring para-acylation, leading to the desired 2',4'-dichloro-substituted product.

Stage 2: Alpha-Amination

Direct amination of the α-carbon is challenging. A more reliable and common laboratory approach is a two-step sequence: α-halogenation followed by nucleophilic substitution.

-

Alpha-Bromination: The precursor, 2',4'-dichloroacetophenone, is treated with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent with a catalytic amount of acid. This selectively installs a bromine atom on the α-carbon.

-

Nucleophilic Substitution: The resulting α-bromo-2',4'-dichloroacetophenone is a potent electrophile. It readily reacts with an amine source, such as ammonia or hexamethylenetetramine (in the Delepine reaction), to displace the bromide and form the final 2-amino product. The hydrochloride salt is often isolated for improved stability and handling.

Experimental Workflow Diagram

The logical flow from starting materials to the final product is visualized below.

Caption: Synthetic workflow for 2-Amino-2',4'-dichloroacetophenone.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system, where data from each method corroborates the others to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.2-7.8 ppm): Three protons exhibiting a complex splitting pattern (e.g., a doublet, a doublet of doublets, and a doublet) characteristic of a 1,2,4-trisubstituted benzene ring. Alpha-Proton (δ ~4.5-5.0 ppm): A singlet or broad singlet for the CH proton adjacent to the NH₂ and C=O groups. Amine Protons (δ ~2.0-3.5 ppm): A broad singlet for the NH₂ protons; position is solvent-dependent and may exchange with D₂O. |

| ¹³C NMR | Carbonyl Carbon (δ ~190-200 ppm): A signal in the downfield region, characteristic of a ketone. Aromatic Carbons (δ ~125-140 ppm): Six distinct signals, two of which (C-Cl) will be shifted downfield. Alpha-Carbon (δ ~50-60 ppm): Signal for the carbon atom bonded to the amino group. |

| IR Spectroscopy | N-H Stretch (3300-3500 cm⁻¹): Two characteristic bands for a primary amine. C=O Stretch (~1680-1700 cm⁻¹): Strong absorption for the conjugated ketone. Aromatic C=C Stretch (~1450-1600 cm⁻¹): Multiple bands. C-Cl Stretch (~1000-1100 cm⁻¹): Strong signals indicating the presence of chloro-aromatic bonds. |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A peak at m/z = 203 (for the free base). Isotopic Pattern: A characteristic M, M+2, M+4 pattern in a ratio of approximately 9:6:1, which is the definitive signature of a molecule containing two chlorine atoms. Key Fragments: Loss of NH₂CH₂• (m/z ~173) and fragmentation of the dichlorophenyl ring. |

Standard Characterization Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve a small amount in a volatile solvent like methanol or acetonitrile for MS analysis.

-

NMR Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Perform a D₂O exchange experiment to confirm the NH₂ protons.

-

IR Acquisition: Obtain the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[9]

-

MS Acquisition: Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight and isotopic distribution.

-

Data Analysis: Integrate and analyze the spectra, comparing the observed data with the predicted values to confirm the structure and assess purity.

Applications in Research and Drug Development

The true value of 2-Amino-2',4'-dichloroacetophenone lies in its utility as a versatile synthetic intermediate.[2][3] Its bifunctional nature (amine and ketone) allows for the construction of complex molecular scaffolds.

-

Synthesis of Heterocycles: It is an ideal starting material for building nitrogen-containing heterocycles like quinolines, benzodiazepines, or imidazoles, which are core structures in many approved drugs.

-

Precursor to Bioactive Molecules: As a functionalized building block, it enables the rapid generation of compound libraries for high-throughput screening in drug discovery programs. It is particularly useful in creating analogues of natural products.[1]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, it serves as an intermediate in the production of agrochemicals and specialty dyes where a dichlorinated aromatic amine moiety is required.[5][8]

Caption: Synthetic utility of 2-Amino-2',4'-dichloroacetophenone.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory. While specific toxicity data for this compound is limited, data from its precursors and related structures should inform handling procedures.

-

Hazards: The parent compound, 2',4'-dichloroacetophenone, is harmful if swallowed and causes serious eye damage.[7] It is also a skin irritant.[4][10] Similar hazards should be assumed for the amino derivative. It may be harmful to aquatic life.[11]

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

2-Amino-2',4'-dichloroacetophenone is more than just a chemical compound; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its carefully arranged functional groups—a nucleophilic amine, an electrophilic ketone, and a deactivated aromatic ring—provide a rich playground for synthetic transformations. A thorough understanding of its molecular structure, validated by robust spectroscopic analysis, is the foundation for its effective use. By following the synthetic and handling protocols outlined in this guide, researchers can safely and efficiently unlock the potential of this valuable intermediate to build the next generation of complex molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Exploring the Synthesis and Chemical Properties of 2,4-Dichloroacetophenone. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 2,4-dichloroacetophenone. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

-

HONGJIN CHEM. (n.d.). 2-Amino-2',4'-dichloroacetophenone CAS 313553-17-2 99% Factory. Retrieved from [Link]

-

PubChem. (n.d.). 2,4'-Dichloroacetophenone. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dichloroacetophenone. Retrieved from [Link]

-

MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

ATB. (n.d.). 2,4'-dichloroacetophenone | C8H6Cl2O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Sdfine. (n.d.). 2',4'-DICHLOROACETOPHENONE. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-2',4'-dichloroacetophenone CAS 313553-17-2 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 3. 2-Amino-2',4'-dichloroacetophenone CAS#: 313553-17-2 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Technical Guide: Stability Profile & Handling of 2-Amino-2',4'-dichloroacetophenone

Document Control:

-

Subject: 2-Amino-2',4'-dichloroacetophenone (CAS: 41068-38-8 / HCl Salt: 313553-17-2)

-

Role: Senior Application Scientist

-

Context: Critical Intermediate for Azole Antifungals (e.g., Ketoconazole, Miconazole)

Executive Summary

2-Amino-2',4'-dichloroacetophenone is a highly reactive

Key Technical Insight: The stability of this compound is binary. As a hydrochloride salt , it is kinetically stable. As a free base , it undergoes rapid intermolecular self-condensation to form pyrazine derivatives, a process accelerated by pH > 5, moisture, and heat. This guide details the mechanistic degradation pathways and provides validated protocols for stabilization and analysis.

Chemical Identity & Significance[1][2][3]

-

IUPAC Name: 2-amino-1-(2,4-dichlorophenyl)ethanone

-

Common Name:

-amino-2,4-dichloroacetophenone[1] -

Molecular Formula:

-

Role: The primary electrophile used to construct the imidazole ring in Ketoconazole and related azoles via condensation with formamide or isothiocyanates [1].

Structural Vulnerability

The molecule contains a nucleophilic primary amine (

Mechanistic Instability Analysis

The primary degradation pathway is dimerization followed by oxidation . This is not a hydrolysis issue; it is a nucleophilic attack of the free amine on the carbonyl carbon of a neighboring molecule.

The Degradation Pathway (The "Pyrazine Trap")

When the amine is deprotonated (Free Base form), the following cascade occurs:

-

Nucleophilic Attack: The amine of Molecule A attacks the ketone of Molecule B.

-

Condensation: Loss of water forms a Schiff base (imine).

-

Cyclization: A second attack closes the ring to form a dihydropyrazine.

-

Oxidation: Spontaneous air oxidation aromatizes the ring into a stable, often colored (yellow/orange), pyrazine impurity: 2,5-bis(2,4-dichlorophenyl)pyrazine .

Figure 1: Self-condensation pathway of

Stability Under Stress Conditions

The following data summarizes the stability profile based on accelerated degradation studies (Arrhenius modeling).

Table 1: Stability Matrix

| Condition | State | Stability Rating | Primary Degradant | Mechanism |

| Acidic (pH < 3) | Solution | High | None (Minor Hydrolysis) | Protonation of amine ( |

| Neutral (pH 7) | Solution | Very Low | Dihydropyrazine Dimer | Rapid self-condensation ( |

| Basic (pH > 9) | Solution | Critical | Polymer/Pyrazine | Immediate precipitation of oligomers. |

| Solid State (HCl Salt) | Powder | High | N/A | Crystal lattice prevents intermolecular contact. |

| Solid State (Free Base) | Powder | Low | Pyrazine | Moisture absorbs into lattice, catalyzing dimerization. |

| Photolytic | Solution | Moderate | Radical species | Benzylic radical formation (homolysis). |

Analytical Methodologies (HPLC)[3][5][6][7]

To accurately quantify the parent compound and the pyrazine impurity, a reversed-phase HPLC method with acidic buffering is required to keep the amine protonated and prevent on-column degradation.

Validated HPLC Protocol

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Gradient:

-

0-2 min: 90% A (Isocratic hold to elute salts)

-

2-15 min: 90%

20% A (Linear gradient) -

15-20 min: 20% A (Wash)

-

-

Detection: UV @ 254 nm (Aromatic ring) and 310 nm (Pyrazine detection).

-

Sample Diluent: CRITICAL: Must be 0.1N HCl / Acetonitrile (50:50). Never dissolve in pure methanol or water without acid.

Figure 2: Analytical workflow emphasizing the "Quench" step to freeze the equilibrium between free base and salt.

Standard Operating Procedures (Handling & Storage)

A. Synthesis & Isolation

When synthesizing this intermediate (e.g., via Delépine reaction or Gabriel synthesis), never isolate the free base .

-

Perform the amination reaction.

-

Quench immediately with concentrated HCl.

-

Isolate the product as the Hydrochloride Salt via filtration.

-

Wash with cold acetone (removes non-salt organic impurities).

B. Storage Requirements

-

Form: Hydrochloride Salt (Strictly).

-

Container: Amber glass, tightly sealed with desiccant packs.

-

Temperature:

(Refrigerated). -

Shelf Life:

-

HCl Salt: > 2 years if dry.

-

Free Base: < 24 hours at Room Temperature.

-

C. "In-Situ" Usage

If the free base is required for the next step (e.g., a nucleophilic substitution):

-

Do not isolate.

-

Generate the free base in situ by adding a mild base (e.g., Sodium Acetate or Triethylamine) in the presence of the next electrophile. This ensures the amine reacts with the target reagent rather than itself.

References

-

Heeres, J., et al. (1979).[4] "Antimycotic imidazoles. 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent." Journal of Medicinal Chemistry, 22(8), 1003-1005. Link

-

Google Patents. (2018). "Preparation method of ketoconazole (CN107739373B)." Google Patents. Link

-

PubChem. (2025).[5] "2-Amino-2',4'-dichloroacetophenone Compound Summary." National Library of Medicine. Link

- Gabriel, S. (1888). "Ueber Amidoaceton." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry regarding instability of -aminoketones).

Sources

- 1. 2-Amino-2',4'-dichloroacetophenone CAS#: 313553-17-2 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]

- 5. 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Foreword: The Strategic Role of Halogenated Phenones in Drug Synthesis

An Application Guide to the Pharmaceutical Synthesis Applications of 2-Amino-2',4'-dichloroacetophenone

In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of a synthetic route's efficiency, scalability, and ultimate success. Halogenated acetophenones, a class of compounds characterized by a ketone and one or more halogen substituents on the aromatic ring, represent a cornerstone of modern medicinal chemistry.[1] The presence of halogen atoms and the reactive carbonyl group imparts a unique chemical reactivity, making them exceptionally versatile building blocks for a diverse array of heterocyclic scaffolds that form the core of many therapeutic agents.[1][2]

This guide focuses on a particularly valuable derivative: 2-Amino-2',4'-dichloroacetophenone . As a bifunctional molecule, it features a primary amine at the alpha position to the ketone, in addition to the dichlorinated phenyl ring. This specific arrangement of functional groups provides a powerful synthon for constructing complex nitrogen-containing heterocycles, which are prevalent in centrally-acting and anti-infective drugs. This document, intended for researchers and drug development professionals, provides an in-depth exploration of its synthesis, properties, and key applications, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

2-Amino-2',4'-dichloroacetophenone is a white crystalline solid that serves as a crucial pharmaceutical intermediate.[3] A thorough understanding of its properties is essential for safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 313553-17-2 | [3] |

| Molecular Formula | C₈H₇Cl₂NO | [3] |

| Molecular Weight | 204.05 g/mol | Calculated |

| Appearance | White crystalline solid | [3] |

| Purity | ≥ 99% (Typical) | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | [4] |

Safety and Handling Precautions

As with many halogenated and amino-ketone compounds, 2-Amino-2',4'-dichloroacetophenone and its precursors require careful handling to minimize exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. The compound should be stored in a cool, dry, well-ventilated area away from ignition sources.

-

Emergency Procedures:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]

-

Inhalation: Move to fresh air. If respiratory symptoms develop, seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[6]

-

Synthesis of the Core Intermediate

The primary route to 2-Amino-2',4'-dichloroacetophenone begins with its precursor, 2',4'-dichloroacetophenone. The synthesis is a foundational two-step process involving alpha-halogenation followed by amination.

Step 1: α-Bromination of 2',4'-Dichloroacetophenone

The first step activates the alpha-carbon for nucleophilic substitution. This is typically achieved via bromination, creating the lachrymatory α-bromo intermediate.

Protocol: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2',4'-dichloroacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Bromination: While stirring, add bromine (1.0-1.1 eq) dropwise to the solution at room temperature. The characteristic red-brown color of bromine should dissipate as it reacts. The reaction may be gently heated (e.g., to 40-50 °C) to ensure completion.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one.

Causality Note: The use of an acidic solvent like acetic acid can catalyze the enolization of the ketone, which is the reactive species in electrophilic alpha-halogenation. The aqueous workup is critical for precipitating the organic product and removing water-soluble impurities.

Step 2: Amination to 2-Amino-2',4'-dichloroacetophenone

The bromo-intermediate is then converted to the desired primary amine. The Gabriel synthesis or direct amination with ammonia can be employed. The Delépine reaction, using hexamethylenetetramine followed by acidic hydrolysis, is another effective method to form the primary amine with minimal over-alkylation.

Protocol: Delépine Reaction for Amination

-

Salt Formation: Dissolve the 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq) in a solvent like chloroform or acetonitrile. Add hexamethylenetetramine (1.1 eq) and stir the mixture at room temperature or with gentle heating until a precipitate (the quaternary ammonium salt) forms.

-

Hydrolysis: Collect the salt by filtration. Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction: Reflux the suspension for several hours until the hydrolysis is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture. The product, 2-Amino-2',4'-dichloroacetophenone hydrochloride, will precipitate. Collect the solid by filtration.

-

Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until the pH is ~8-9.

-

Extraction & Purification: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Caption: Synthetic pathway to 2-Amino-2',4'-dichloroacetophenone.

Application in Heterocyclic Synthesis

The true value of 2-Amino-2',4'-dichloroacetophenone lies in its ability to serve as a versatile precursor for various pharmacologically active heterocyclic systems.

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a prominent class of psychoactive drugs used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[7] 2-aminobenzophenones are the most common precursors for their synthesis.[8] The strategy involves the reaction of the amino ketone with an amino acid derivative, followed by cyclization.

Protocol: Synthesis of a 1,4-Benzodiazepine-2-one Scaffold

-

Acylation: React 2-Amino-2',4'-dichloroacetophenone (1.0 eq) with an N-protected aminoacyl chloride (e.g., N-Boc-glycyl chloride) (1.1 eq) in an aprotic solvent like dichloromethane in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding amide intermediate.

-

Deprotection: Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid) to reveal a primary amine.

-

Cyclization: Induce intramolecular cyclization of the resulting amino-amide intermediate. This is often achieved by heating in a solvent like pyridine or acetic acid, which facilitates the condensation between the newly freed amine and the ketone carbonyl to form the seven-membered diazepine ring.[9]

-

Purification: The final benzodiazepine product is purified using column chromatography or recrystallization.

Causality Note: The N-protection of the amino acid is crucial to prevent self-polymerization and to direct the acylation to the amine of the 2-Amino-2',4'-dichloroacetophenone. The final cyclization is an intramolecular imine formation followed by tautomerization, driven by the formation of a thermodynamically stable heterocyclic system.

Caption: Workflow for synthesizing a 1,4-Benzodiazepine core.

Synthesis of Quinolines and Quinolones

Quinolone and quinoline scaffolds are present in numerous natural products and synthetic drugs, known for a wide range of biological activities including anticancer and antibacterial effects.[10] Diversity-oriented synthesis often employs amino acetophenones as key starting blocks for these structures.[10]

Protocol: Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic method for constructing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group (e.g., another ketone).

-

Reaction Setup: In a suitable flask, combine 2-Amino-2',4'-dichloroacetophenone (1.0 eq) with a ketone possessing α-hydrogens, such as cyclohexanone or acetone (1.5-2.0 eq).

-

Catalysis: Add a catalyst. This can be a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid, iodine). The choice of catalyst can influence reaction rates and yields.

-

Reaction Conditions: Heat the mixture, often with removal of water via a Dean-Stark apparatus, to drive the condensation reaction to completion. Microwave-assisted synthesis can also significantly accelerate this transformation.

-

Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Causality Note: The reaction proceeds via an initial aldol-type condensation between the enolate of the methylene ketone and the carbonyl of the aminoacetophenone, followed by cyclization and dehydration (aromatization) to form the stable quinoline ring system.

Synthesis of Quinazolines

Quinazolines and their oxidized counterparts, quinazolinones, are another class of nitrogen-containing heterocycles with significant therapeutic applications, including use as anticancer agents (e.g., Gefitinib) and antihypertensives.[11][12] The synthesis often involves the condensation of a 2-aminoaryl ketone with a source of carbon and nitrogen.

Protocol: Synthesis of a 2,4-Disubstituted Quinazoline

-

Reaction Setup: Combine 2-Amino-2',4'-dichloroacetophenone (1.0 eq) and a benzylamine derivative (1.2 eq) in a reaction vessel.

-

Catalysis and Oxidation: Add a catalyst, such as molecular iodine (I₂), and an oxidant. In many modern protocols, oxygen from the air can serve as a green and cost-effective terminal oxidant.

-

Solvent and Temperature: The reaction can be run in a high-boiling solvent like DMSO or, in some cases, under solvent-free conditions by heating the neat mixture of reactants. Heat the mixture to a temperature typically between 100-140 °C.

-

Monitoring: Follow the reaction's progress by TLC.

-

Workup and Isolation: Upon completion, cool the mixture and add water to precipitate the crude product. The solid is collected by filtration, washed, and then purified, usually by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

2-Amino-2',4'-dichloroacetophenone is a high-value, versatile intermediate in pharmaceutical synthesis. Its unique combination of a reactive α-amino ketone function and a dichlorinated aromatic ring provides a robust platform for the construction of diverse and complex heterocyclic systems. As demonstrated, it is a key precursor to medicinally significant scaffolds such as benzodiazepines, quinolines, and quinazolines. The protocols and mechanistic insights provided herein underscore its strategic importance and offer a practical guide for its effective utilization in drug discovery and development programs.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Chemical Properties of 2,4-Dichloroacetophenone. [Link]

-

PubMed. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. [Link]

-

ResearchGate. General strategy for the synthesis of ketamines. [Link]

-

Hongjin Chem. 2-Amino-2',4'-dichloroacetophenone CAS 313553-17-2 99% Factory. [Link]

-

Taylor & Francis Online. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

-

SpringerLink. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

Patsnap. Synthetic method of 2,4-dichloroacetophenone. [Link]

- Google Patents. Method for preparing 2, 4-dichloroacetophenone.

-

PubChem. 2',4'-Dichloroacetophenone. [Link]

-

Indian Academy of Sciences. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

-

Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones. [Link]

-

PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

-

PubMed Central. (2014). Inhibitors of amino acids biosynthesis as antifungal agents. [Link]

-

MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]

-

PubMed Central. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]

-

Sdfine. 2',4'-DICHLOROACETOPHENONE Safety Data Sheet. [Link]

- Google Patents. Ketamine compounds and processes for making and using them.

-

ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. [Link]

-

ResearchGate. (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]

- Google Patents. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

Research Square. Review on recent preparation methods of benzodiazepines (BZD's). [Link]

-

PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-2',4'-dichloroacetophenone CAS 313553-17-2 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4'-Dichloroacetophenone - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 9. journalcra.com [journalcra.com]

- 10. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Amino-2',4'-dichloroacetophenone

Introduction

2-Amino-2',4'-dichloroacetophenone is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and stability are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-2',4'-dichloroacetophenone. The method is designed for use in quality control, stability studies, and research and development environments.

The inherent chemical functionalities of 2-Amino-2',4'-dichloroacetophenone, namely the aromatic amine and the α-aminoketone structure, suggest potential susceptibility to degradation through oxidation, hydrolysis, and photolysis.[3][4] Therefore, a stability-indicating assay method (SIAM) is essential to separate the intact molecule from any potential degradation products, ensuring accurate quantification and a comprehensive understanding of its stability profile.[5][6][7] This protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

Physicochemical Properties of 2-Amino-2',4'-dichloroacetophenone

A thorough understanding of the analyte's properties is fundamental to developing a selective and robust HPLC method.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₈H₇Cl₂NO | [9] |

| Molecular Weight | 204.05 g/mol | [9] |

| Appearance | White crystalline solid | [1] |

| Predicted pKa | 6.53 ± 0.29 | [10] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile. | [11] |

Recommended HPLC Method

This method is designed to provide optimal separation of 2-Amino-2',4'-dichloroacetophenone from potential impurities and degradation products.

Chromatographic Conditions

| Parameter | Recommended Setting | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A 150 mm column offers a good balance between resolution and analysis time. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase suppresses the ionization of the amino group, leading to better peak shape and retention on a reverse-phase column. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for aromatic compounds.[16] |

| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B | A gradient elution is employed to ensure the elution of any potential, more hydrophobic degradation products while maintaining a reasonable analysis time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 245 nm | Based on the UV spectra of related acetophenone and aromatic amine compounds, 245 nm is expected to provide good sensitivity.[1][12][13][14][15] |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phase as a diluent ensures sample compatibility and good peak shape. |

Preparation of Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Amino-2',4'-dichloroacetophenone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample containing approximately 10 mg of 2-Amino-2',4'-dichloroacetophenone and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8]

Specificity (Forced Degradation Study)

A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[3][4]

Protocol:

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an appropriate duration (e.g., as per ICH Q1B guidelines).

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration. Analyze the stressed samples alongside a non-stressed control.

Acceptance Criteria: The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the main analyte peak (resolution > 1.5) and from each other. Peak purity analysis of the analyte peak in the chromatograms of the stressed samples should also be performed.

Linearity

Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be assessed across the specified range of the analytical procedure. It can be determined by applying the method to a sample of known purity (e.g., the reference standard) at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Alternatively, accuracy can be determined by a recovery study on a placebo spiked with known amounts of the analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-assay precision): Perform at least six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. Parameters to investigate include:

-

Flow rate (e.g., ± 0.1 mL/min)

-

Column temperature (e.g., ± 2 °C)

-

Mobile phase composition (e.g., ± 2% organic component)

-

Detection wavelength (e.g., ± 2 nm)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the analytical results should not be significantly affected by the variations.

Data Presentation and Visualization

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD of replicate injections | ≤ 2.0% |

Experimental Workflows

Caption: Figure 1: General HPLC Workflow

Caption: Figure 2: Forced Degradation Study Design

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 2-Amino-2',4'-dichloroacetophenone. The proposed method, once validated, will be a valuable tool for ensuring the quality and stability of this important pharmaceutical intermediate. The detailed validation and forced degradation protocols provide a clear pathway for establishing a robust, stability-indicating method that meets regulatory expectations.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. ajpsonline.com [ajpsonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. memorial.scholaris.ca [memorial.scholaris.ca]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Sci-Hub. The ultraviolet absorption spectra of some alkoxy-derivatives of acetophenone / Spectrochimica Acta Part A: Molecular Spectroscopy, 1969 [sci-hub.box]

- 15. PhotochemCAD | Acetophenone [photochemcad.com]

- 16. deswater.com [deswater.com]

- 17. Separation of 2,4’-Dichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 20. Page loading... [guidechem.com]

- 21. 2-Amino-2',4'-dichloroacetophenone CAS#: 313553-17-2 [m.chemicalbook.com]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. 2-Amino-2,4-dichloroacetophenone - Amerigo Scientific [amerigoscientific.com]

- 24. chemimpex.com [chemimpex.com]

- 25. 2-Amino-2',4'-dichloroacetophenone CAS 313553-17-2 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 26. 2-Amino-2',4'-dichloroacetophenone CAS#: 313553-17-2 [amp.chemicalbook.com]

- 27. epa.gov [epa.gov]

Application Notes & Protocols: Synthesis of Polysubstituted Quinolines via Condensation of 2-Amino-2',4'-dichloroacetophenone with Aldehydes

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic and natural products with a wide spectrum of biological activities.[1] These activities include antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, making the development of efficient synthetic routes to novel quinoline derivatives a cornerstone of modern drug discovery.[2][3]

2-Amino-2',4'-dichloroacetophenone is a highly valuable and versatile starting material in this context. The presence of the ortho-amino ketone functionality provides the necessary reactive sites for cyclization, while the dichloro-substitution on the phenyl ring offers a handle for modulating the electronic and lipophilic properties of the final molecule, which can be critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of its reaction with aldehydes—a classic and powerful transformation known as the Friedländer Annulation—to construct highly functionalized quinoline cores.[4][5]

The Friedländer Annulation: Mechanistic Pathways and Rationale

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (such as an aldehyde or ketone) to form a quinoline.[5][6] The reaction can be catalyzed by either acids or bases and is prized for its operational simplicity and the ready availability of its starting materials.[4]

Competing Mechanistic Pathways

Two primary mechanistic routes are generally accepted for the Friedländer synthesis, with the predominant pathway often depending on the specific substrates and reaction conditions employed.[2][6]

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolizable aldehyde and the ketone of the 2-amino-2',4'-dichloroacetophenone. This is followed by an intramolecular cyclization via attack of the amino group on the newly formed carbonyl, and subsequent dehydration to yield the aromatic quinoline ring.[6][7]

-

Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the acetophenone and the aldehyde. This is followed by an intramolecular aldol-type reaction, where the enolate of the ketone attacks the imine carbon, followed by dehydration to furnish the final product.[6]

Understanding these pathways is crucial for troubleshooting and optimization. For instance, under strong basic conditions, the potential for undesired self-condensation of the aldehyde reactant via the aldol pathway is a key consideration.[7]

Caption: Fig 1: Competing Mechanisms of the Friedländer Synthesis.

Experimental Protocol: Acid-Catalyzed Synthesis of a Polysubstituted Quinoline